1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H6BrN3O and its molecular weight is 252.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Probing
A study by Chu et al. (2019) reported the design and synthesis of a fluorescence probe using a derivative of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde for detecting homocysteine. This probe showed high selectivity and sensitivity, indicating its potential use in researching the effects of homocysteine in biological systems (Chu et al., 2019).
Molecular Rearrangements
Research by L'abbé et al. (1990) explored molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles, including those derived from 1H‐1,2,3‐triazole‐4‐carbaldehydes. This study offers insights into the synthetic applications and mechanistic aspects of these rearrangements (L'abbé et al., 1990).
Crystal Structure Analysis
Gonzaga et al. (2016) analyzed the crystal structures of derivatives of 1,2,3-Triazole-4-carbaldehyde, including those with bromophenyl groups. The study revealed insights into the structural characteristics that influence their activity as α-glycosidase inhibition agents (Gonzaga et al., 2016).
Antimicrobial Agent Synthesis
Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives, including those derived from 1H-1,2,3-triazole-4-carbaldehyde, as potential antimicrobial agents. This research demonstrates the compound's utility in developing new antimicrobial substances (Bhat et al., 2016).
Synthesis of Novel Compounds
Swamy et al. (2019) conducted a study on the synthesis of novel (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives using 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes. This research highlights the diverse synthetic applications of these compounds (Swamy et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It is known that compounds with similar structures can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways . For instance, they can cause resonance stabilization at the benzylic position, which can lead to substitutions at this position .
Pharmacokinetics
For instance, the presence of a bromophenyl group can affect the compound’s solubility and stability, which can in turn influence its absorption and distribution .
Result of Action
Compounds with similar structures have been known to exhibit various pharmacological effects .
Action Environment
The action, efficacy, and stability of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s stability can be affected by factors such as temperature and pH . Furthermore, the compound’s action and efficacy can be influenced by the presence of other substances in its environment .
Biochemical Analysis
Biochemical Properties
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 monooxygenases, which are involved in the metabolism of xenobiotics . The interaction with these enzymes can lead to the modulation of their activity, either inhibiting or enhancing their catalytic functions. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In various cell lines, this compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, this compound can impact gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by forming covalent adducts with their active sites . This inhibition can alter the enzyme’s activity, leading to downstream effects on metabolic pathways and cellular functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of the compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound has been shown to localize to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can interact with key biomolecules and modulate their functions. Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its efficacy and specificity.
Properties
IUPAC Name |
1-(4-bromophenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYPLKFLNXZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581799 | |
Record name | 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10581799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916151-04-7 | |
Record name | 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10581799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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